molecular formula C9H12BrN3O3 B15194354 5-Bromo-2',3'-dideoxycytidine CAS No. 107036-57-7

5-Bromo-2',3'-dideoxycytidine

Cat. No.: B15194354
CAS No.: 107036-57-7
M. Wt: 290.11 g/mol
InChI Key: KCVDVEDJMJMYNW-CAHLUQPWSA-N
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Description

5-Bromo-2’,3’-dideoxycytidine is a synthetic nucleoside analogue with the molecular formula C₉H₁₂BrN₃O₃. This compound is structurally related to cytidine, a naturally occurring nucleoside, but with modifications that include the absence of hydroxyl groups at the 2’ and 3’ positions and the addition of a bromine atom at the 5 position of the cytosine ring . These structural changes impart unique chemical and biological properties to 5-Bromo-2’,3’-dideoxycytidine, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2’,3’-dideoxycytidine typically involves the bromination of 2’,3’-dideoxycytidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 5-Bromo-2’,3’-dideoxycytidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2’,3’-dideoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. Once incorporated, the bromine atom at the 5 position can participate in various chemical reactions that lead to DNA strand breaks or cross-links . These modifications can interfere with DNA replication and transcription, ultimately leading to cell death. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2’,3’-dideoxycytidine is unique due to the combination of the bromine atom at the 5 position and the absence of hydroxyl groups at the 2’ and 3’ positions. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

107036-57-7

Molecular Formula

C9H12BrN3O3

Molecular Weight

290.11 g/mol

IUPAC Name

4-amino-5-bromo-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12BrN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1

InChI Key

KCVDVEDJMJMYNW-CAHLUQPWSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Br

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)Br

Origin of Product

United States

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